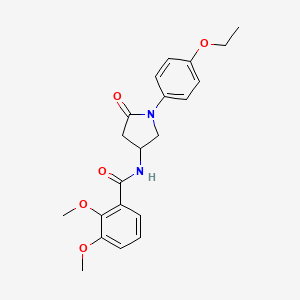

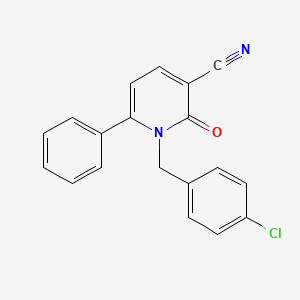

![molecular formula C17H14N4O2 B2559077 3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902921-41-9](/img/structure/B2559077.png)

3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as the one you’re asking about, are known for their vast array of biological activities . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Synthesis Analysis

A common method for the preparation of amides, which could potentially be used in the synthesis of your compound, is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis

The structure of indole derivatives can be determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Applications De Recherche Scientifique

Antiviral Research

F6548-2009: has been identified as a potential inhibitor targeting the 3CLpro of SARS-CoV-2, which is a central protease pivotal in virus replication . The compound demonstrated stable hydrogen bonds with key amino acids, suggesting its efficacy in inhibiting the protease and thus, the replication of the virus .

Anti-inflammatory and Analgesic Potential

Compounds related to “3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” have shown anti-inflammatory and analgesic activities. These properties are particularly valuable in the development of new medications for treating pain and inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cancer Research

Indole derivatives, including those structurally related to AKOS032466740, have been explored for their therapeutic potential in cancer treatment. These compounds can interfere with various cellular pathways that are crucial for cancer cell survival and proliferation .

Neuropharmacology

The indole moiety of AKOS032466740 is a key structural component of many neuroactive substances. Research into this compound could lead to the development of new treatments for neurological disorders by modulating neurotransmitter systems .

Molecular Dynamics and Pharmacoinformatics

AKOS032466740 has been used in molecular dynamics simulations and pharmacoinformatics profiling to identify promising therapeutic agents. This approach accelerates drug discovery by predicting the compound’s interactions and stability within biological systems .

Optical Science and Technologies

While not directly related to AKOS032466740, the pursuit of innovative applications in optical science and technologies often involves the use of complex organic molecules. Research into compounds like AKOS032466740 can contribute to the development of new materials with specific optical properties .

Mécanisme D'action

Orientations Futures

The future directions for research on indole derivatives could include further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new synthetic methods could enable the production of novel indole derivatives with improved properties .

Propriétés

IUPAC Name |

3-[2-(1H-indol-3-yl)ethyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16-13-5-3-8-18-15(13)20-17(23)21(16)9-7-11-10-19-14-6-2-1-4-12(11)14/h1-6,8,10,19H,7,9H2,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURXXPDQGCDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558994.png)

![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)

![4-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2558996.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)

![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)